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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GNE-207 and other prominent inhibitors targeting
the p300 bromodomain. The information presented is intended to assist researchers in
selecting the most appropriate chemical probe for their studies of p300-related biological
processes and therapeutic development.

Introduction to p300 and Its Inhibition

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional
co-activator that plays a pivotal role in a wide array of cellular processes, including cell
proliferation, differentiation, and DNA repair.[1][2][3] p300 functions, in part, through its
bromodomain, a protein module that recognizes and binds to acetylated lysine residues on
histones and other proteins, thereby facilitating the recruitment of transcriptional machinery to
chromatin. Dysregulation of p300 activity is implicated in various diseases, most notably
cancer, making it an attractive therapeutic target.

Small molecule inhibitors have been developed to target different functional domains of p300,
primarily the bromodomain (BRD) and the histone acetyltransferase (HAT) domain. GNE-207 is
a potent and selective inhibitor of the bromodomain of the highly homologous CREB-binding
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protein (CBP) and p300.[4] This guide focuses on the specificity of GNE-207 for the p300
bromodomain and compares its performance with other well-characterized p300 inhibitors.

Comparative Analysis of p300 Inhibitors

The following tables summarize the in vitro potency and selectivity of GNE-207 and a selection
of alternative p300 inhibitors. The inhibitors are categorized based on their primary mechanism
of action: bromodomain inhibition or HAT domain inhibition.

Bromodomain Inhibitors

These compounds competitively bind to the acetyl-lysine binding pocket of the p300
bromodomain, preventing its interaction with acetylated proteins.
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Compound Target(s)

p300

. CBP Affinity
Affinity

BRD4(1)
Affinity

Selectivity
Notes

CBP/p300
BRD

GNE-207

Sub-

IC50: 1 nM[5]
nanomolar[4]

IC50: 3.1 uM

>2500-fold
selective for
CBP over
BRD4(1).[5]
>4700-fold
selective for
CBP/p300
over a
diverse panel
of
bromodomain
s.[4]

CBP/p300
BRD

GNE-272

IC50: 0.03
HMIE][7]

IC50: 0.02
HME][7]

IC50: 13
HMIE][7]

Highly
selective for
CBP/p300,
with 650-fold
selectivity
over
BRD4(1).[8]

CBP/p300
BRD

GNE-049

IC50: 2.3
nM8][9][10]

IC50: 1.1
nMI8][9][10]

IC50: 4200
NM[11]

Highly
selective for
CBP/p300
over BRD4
(3820-fold).
[12]

CBP/p300
BRD

SGC-CBP30

Kd: 32
nM[13][14]

Kd: 21
nM[13][14]

40-fold
selective for
CBP over
BRD4(1).[13]

Histone Acetyltransferase (HAT) Inhibitors
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These molecules target the catalytic HAT domain of p300, preventing the transfer of acetyl
groups to its substrates.

.. . Selectivity
Compound Target(s) p300 Affinity CBP Affinity
Notes
>1000-fold
IC50: 9.8 nM[15]  IC50: 2.6 nM[15] _
A-485 p300/CBP HAT selective over
[16] [16]
other HATs.[16]
Selective for
Ki: 400 nM[17] p300 over other
C646 p300/CBP HAT -
[18][19][20] acetyltransferase

s.[18]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of p300 inhibition, the following diagrams illustrate
a key signaling pathway involving p300, a typical experimental workflow for assessing inhibitor
potency, and a logical comparison of the featured inhibitors.
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Caption: p300 signaling pathway and point of GNE-207 intervention.

© 2026 BenchChem. All rights reserved. 4/12 Tech Support


https://www.medchemexpress.com/A-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.medchemexpress.com/A-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.rndsystems.com/products/a-485_6387
https://www.medchemexpress.com/C646.html
https://www.selleckchem.com/products/c646.html
https://www.apexbt.com/c646.html
https://www.adooq.com/c646.html
https://www.selleckchem.com/products/c646.html
https://www.benchchem.com/product/b10818736/docs?utm_src=pdf-body-img#gne-207-specificity-against-p300-a-comparative-analysis
https://www.benchchem.com/product/b10818736/docs?utm_src=pdf-body#gne-207-specificity-against-p300-a-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Reagent Preparation

e ! Purified p300-BRD Biotinylated Acetyl-Histon
(Serlal Dilution of GNE 207] [ (GST-tagged) ) ( Peptide

uropium-labeled anti-GST Ab (Donor)

Streptavidin-APC (Acceptor) ]

TR-FRET Assay
M y

Incubate p300-BRD with GNE-207
(or DMSO control)

Gdd Biotinylated Peptid%

Gdd Donor and Acceptor Reagents]<

l

Read TR-FRET Signal
(Excitation: 320-340 nm
Emission: 620 nm & 665 nm)

Data Ahnalysis

Calculate FRET Ratio
(665nm / 620nm)

Glot Ratio vs. Inhibitor Concentratior)

Determine IC50 Value

Click to download full resolution via product page

Caption: Experimental workflow for a TR-FRET-based p300 bromodomain binding assay.
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Caption: Logical relationship of p300 inhibitors based on their mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) and AlphaScreen assays, commonly used to determine the potency of
bromodomain inhibitors.

TR-FRET (Time-Resolved Fluorescence Resonance
Energy Transfer) Assay

This assay measures the binding of a biotinylated acetyl-histone peptide to a GST-tagged p300
bromodomain. Inhibition of this interaction by a compound like GNE-207 results in a decrease
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in the FRET signal.
Materials:

e p300 Bromodomain (BRD): Recombinant human p300 bromodomain (e.g., amino acids
1081-1197) with an N-terminal GST tag.

o Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

o Detection Reagents: Europium-labeled anti-GST antibody (Donor) and Streptavidin-
conjugated Allophycocyanin (APC) (Acceptor).

o Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NacCl, 0.1% BSA, 0.01% Triton X-100.
o Test Compounds: Serially diluted GNE-207 or other inhibitors in DMSO.

o Plates: 384-well, low-volume, white plates.

Procedure:

o Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-
well plate. For control wells, dispense DMSO.

o Reagent Preparation:

o Prepare a solution of GST-p300 BRD and Europium-labeled anti-GST antibody in assay
buffer.

o Prepare a solution of biotinylated H4K8ac peptide and Streptavidin-APC in assay buffer.
e Incubation:

o Add 10 pL of the GST-p300 BRD/anti-GST antibody solution to each well containing the
test compound.

o Incubate for 30 minutes at room temperature, protected from light.[21]

© 2026 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b10818736/docs?utm_src=pdf-body#gne-207-specificity-against-p300-a-comparative-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Add 10 pL of the biotinylated peptide/Streptavidin-APC solution to initiate the binding
reaction.

o Incubate for 60-120 minutes at room temperature, protected from light.

 Signal Detection:
o Read the plate on a TR-FRET enabled microplate reader.

o Excite at 320-340 nm and measure emission at 620 nm (Europium donor) and 665 nm
(APC acceptor).

o Data Analysis:
o Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

o Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

This bead-based assay measures the interaction between the p300 bromodomain and an
acetylated histone peptide. Disruption of this interaction by an inhibitor leads to a loss of the
luminescent signal.

Materials:
e p300 Bromodomain (BRD): Recombinant human p300 bromodomain with a His-tag.
o Peptide Substrate: Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

» Detection Reagents: Nickel (Ni)-chelate coated Acceptor beads and Streptavidin-coated
Donor beads.

o Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

o Test Compounds: Serially diluted GNE-207 or other inhibitors in DMSO.
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o Plates: 384-well, white OptiPlates.

Procedure:

o Reagent and Compound Addition:

o Add 5 uL of assay buffer to each well.

o Add 50 nL of serially diluted test compounds or DMSO to the appropriate wells.

o Add 5 pL of a solution containing His-tagged p300 BRD and Ni-chelate Acceptor beads.

o Add 5 L of a solution containing the biotinylated H4K8ac peptide.

Incubation:

o Incubate the plate for 60 minutes at room temperature in the dark with gentle shaking.

Donor Bead Addition:

o Add 5 uL of Streptavidin-coated Donor beads to all wells.

Final Incubation:

o Incubate for an additional 60 minutes at room temperature in the dark with gentle shaking.

Signal Detection:

o Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis:
o Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion
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GNE-207 is a highly potent and selective inhibitor of the p300 and CBP bromodomains,
demonstrating sub-nanomolar affinity. Its high degree of selectivity, particularly against the BET
family of bromodomains, makes it a valuable tool for specifically probing the function of
p300/CBP in various biological contexts. The choice between a bromodomain inhibitor like
GNE-207 and a HAT inhibitor such as A-485 will depend on the specific research question, as
they target distinct functional domains of p300. The provided data and protocols serve as a
comprehensive resource for researchers to design and interpret experiments aimed at
understanding the role of p300 and evaluating the efficacy of its inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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